AZ 628

Content Navigation

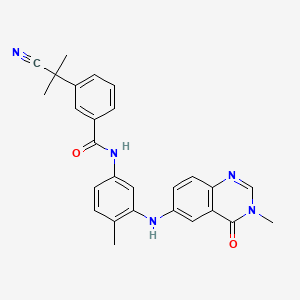

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search on PubChem, a public database of chemical information, reveals the compound's structure and basic properties but mentions no known biological activities or research applications [].

- Benzamide: This functional group is present in many bioactive molecules with diverse applications, including anti-cancer agents [].

- Quinazolinone: The 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety belongs to the quinazolinone class, which exhibits a range of biological activities []. Some quinazolinones are being investigated for their potential as anti-tumor agents [].

AZ 628 is a potent and selective inhibitor of the RAF kinases, specifically targeting B-Raf and C-Raf. Its chemical identification is associated with the CAS number 878739-06-1. AZ 628 has shown significant efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those harboring B-RafV600E mutations. The compound is characterized by its ability to suppress both anchorage-dependent and -independent growth, making it a valuable candidate in cancer therapy .

AZ 628 functions primarily through competitive inhibition of RAF kinases, which play a crucial role in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The compound exhibits varying inhibitory potency with IC50 values of approximately 105 nM for B-Raf, 29 nM for C-Raf, and 34 nM for B-RafV600E mutations .

In experimental settings, AZ 628 has been shown to induce apoptosis and cell cycle arrest in cancer cells. The mechanism involves the downregulation of ERK phosphorylation, particularly at higher concentrations where it effectively inhibits ERK activation .

AZ 628 demonstrates significant biological activity against various cancer types, especially melanoma and colon cancers with B-RafV600E mutations. In vitro studies have indicated that AZ 628 can induce apoptosis and inhibit cell cycle progression in these malignancies. Additionally, it has been observed to suppress tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .

- Formation of key intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions.

- Cyclization: A crucial step that forms the core structure of AZ 628.

- Purification: High-performance liquid chromatography (HPLC) is commonly employed to achieve the desired purity levels (typically >99%) .

AZ 628 is primarily explored in cancer research as a therapeutic agent for tumors with aberrant RAF signaling pathways. Its applications include:

- Cancer Treatment: Targeting malignancies with B-Raf mutations.

- Research Tool: Used in preclinical studies to understand RAF signaling dynamics and resistance mechanisms in cancer therapy.

- Combination Therapies: Investigated alongside other inhibitors (e.g., MEK inhibitors) to enhance therapeutic efficacy and reduce resistance .

Interaction studies involving AZ 628 have highlighted its potential to be combined with other therapeutic agents. For example, when used in conjunction with MEK inhibitors like Trametinib, AZ 628 has shown improved suppression of the ERK pathway compared to monotherapy approaches. Such combinations are being researched to overcome resistance mechanisms often encountered in targeted therapies .

AZ 628 shares structural and functional similarities with several other RAF inhibitors. Here are some notable compounds:

Uniqueness of AZ 628:

- Unlike Dabrafenib, AZ 628 does not induce paradoxical ERK activation at higher concentrations, making it potentially safer for clinical use.

- AZ 628 exhibits a broader inhibitory profile against both wild-type and mutant forms of RAF kinases compared to some other inhibitors.

Mechanism of Action

ATP-Competitive Inhibition of Raf Kinases

AZ 628 functions as a potent and selective ATP-competitive inhibitor of Raf kinases [1] [2]. The compound persistently occupies the ATP-binding site of Raf kinase, preventing CRAF activation through this mechanism [3]. Unlike type I RAF inhibitors that maintain the DFG motif in an active "DFG-IN" conformation, AZ 628 operates as a type II inhibitor that stabilizes RAF in its inactive "DFG-OUT" conformation [4] [5]. This conformational change results in the formation of an allosteric pocket that enhances the binding affinity and selectivity of the compound [4].

The ATP-competitive nature of AZ 628 is demonstrated through its ability to reduce activities of preactivated B-Raf, B-RafV600E, and c-Raf-1 in in vitro kinase assays [6]. The compound exhibits a very slow dissociation rate (1/koff ≥ 2 hours), which contributes to its irreversible inhibition characteristics and prolonged therapeutic effect [7] [4]. This slow off-rate distinguishes AZ 628 from many other RAF inhibitors and enhances its potency against RAF dimers [7].

Selectivity Profiling Across Kinome

AZ 628 demonstrates remarkable selectivity for Raf kinases when tested against a comprehensive panel of 150 kinases [2] [8]. This selectivity profile indicates that the compound exhibits minimal cross-reactivity with other kinase families, reducing the potential for off-target effects [2]. The selectivity is particularly notable given the structural similarities among protein kinases, highlighting the precision of AZ 628's design [9].

Kinome profiling studies have revealed that AZ 628 maintains its selectivity across different kinase groups including AGC, CAMK, CMGC, STE, TK, TKL, CK1, and other kinase families [9]. The compound's selectivity is further enhanced by its type II inhibitor classification, which targets the DFG-OUT conformation that is less commonly adopted by non-RAF kinases [10]. This selectivity profile has been validated through extensive biochemical assays and demonstrates the compound's potential for therapeutic application with reduced side effects [9].

Impact on MAPK/ERK Signaling Cascade

AZ 628 effectively suppresses the MAPK/ERK signaling cascade through its inhibition of RAF kinases [4]. The compound prevents the activation of the RAS-RAF-MEK-ERK signal transduction cascade, which is essential for cellular processes including proliferation, apoptosis, and inflammation [3]. In cells expressing BRAF V600E mutations, AZ 628 treatment results in effective suppression of phospho-ERK1/2 levels, demonstrating its ability to block downstream signaling [11].

The impact on MAPK/ERK signaling is particularly pronounced in cells harboring BRAF mutations, where AZ 628 shows superior efficacy compared to type I RAF inhibitors like Dabrafenib [4]. Studies in HEK293T cells co-expressing different BRAF mutants with CRAF demonstrated that AZ 628 treatment more strongly inhibited ERK than Dabrafenib treatment, independent of mutation type [4]. This superior ERK pathway suppression is attributed to AZ 628's ability to inhibit both BRAF and CRAF simultaneously without inducing paradoxical ERK activation [4].

Binding Kinetics and Enzymatic Studies

IC50 Values for BRAF, BRAFV600E, and c-Raf-1

| Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| c-Raf-1 | 29 | Cell-free kinase assay | Multiple sources [1] [2] [6] |

| BRAF V600E | 34 | Cell-free kinase assay | Multiple sources [1] [2] [6] |

| Wild-type BRAF | 105 | Cell-free kinase assay | Multiple sources [1] [2] [6] |

The IC50 values demonstrate that AZ 628 exhibits highest potency against c-Raf-1, followed closely by the oncogenic BRAF V600E mutant [1] [2]. The three-fold difference in potency between c-Raf-1 and wild-type BRAF indicates some selectivity for the activated forms of RAF kinases [6]. These values were obtained through standardized cell-free kinase assays using preactivated enzyme preparations [6].

The relatively low IC50 values across all three RAF isoforms confirm AZ 628's classification as a pan-RAF inhibitor [12]. The compound's ability to inhibit both wild-type and mutant forms of BRAF with nanomolar potency makes it particularly suitable for treating cancers with diverse BRAF mutation profiles [4]. These IC50 values have been consistently reproduced across multiple independent studies, establishing their reliability for pharmacological characterization [1] [2] [6].

Allosteric Modulation of Kinase Domains

AZ 628 induces significant conformational changes in RAF kinase domains through allosteric modulation mechanisms [4]. As a type II inhibitor, the compound stabilizes the DFG-OUT conformation, which creates an allosteric pocket adjacent to the ATP-binding site [5]. This allosteric binding mode allows AZ 628 to achieve enhanced selectivity and potency compared to type I inhibitors that only occupy the ATP-binding site [10].

The allosteric modulation extends beyond the immediate binding site to affect the overall kinase domain structure [4]. Studies have demonstrated that AZ 628 binding influences CRAF S338 phosphorylation, a key regulatory site for conformational activation [4]. However, unlike type I inhibitors that strongly promote CRAF S338 phosphorylation leading to paradoxical ERK activation, AZ 628 only slightly elevates this phosphorylation while maintaining catalytic inhibition of both RAF protomers in dimeric complexes [4].

Molecular dynamics simulations have revealed that AZ 628 binding stabilizes specific conformations of the kinase domain that prevent the conformational changes required for catalytic activity [13]. The compound forms stable interactions with residues in both the ATP-binding site and the allosteric pocket, creating a locked conformation that effectively inhibits kinase function [13]. This dual binding mode contributes to the compound's slow dissociation rate and sustained inhibitory effect [7].

Off-Target Effects

Inhibition of VEGFR2, DDR2, and FLT1

| Target | Activity Type | Effect | Selectivity |

|---|---|---|---|

| VEGFR2 | Inhibition | Moderate inhibition | 150 kinase panel [2] |

| DDR2 | Inhibition | Moderate inhibition | 150 kinase panel [3] |

| Lyn | Inhibition | Moderate inhibition | 150 kinase panel [3] |

| FLT1 | Inhibition | Moderate inhibition | 150 kinase panel [3] [12] |

| FMS | Inhibition | Moderate inhibition | 150 kinase panel [3] |

AZ 628 demonstrates inhibitory activity against several receptor tyrosine kinases, including VEGFR2, DDR2, and FLT1 [3] [12]. These off-target effects are observed at concentrations higher than those required for RAF inhibition, suggesting that RAF kinases remain the primary targets at therapeutically relevant doses [3]. The inhibition of these additional kinases may contribute to the compound's overall antitumor activity through complementary mechanisms [14].

The inhibition of VEGFR2 is particularly noteworthy due to its role in angiogenesis [3]. Studies have shown that AZ 628 prevents activation of VEGFR2, which could contribute to anti-angiogenic effects similar to those observed with sorafenib [3] [12]. The cross-reactivity profile suggests that AZ 628 may have broader therapeutic applications beyond RAF-driven cancers, particularly in tumors dependent on angiogenic signaling [15].

Specificity profiling indicates that these off-target effects are selective rather than promiscuous kinase inhibition [3]. The compound does not significantly affect other major kinase families when tested against comprehensive kinase panels, confirming that the observed off-target effects represent specific interactions rather than general kinase inhibition [9]. This selectivity profile supports the therapeutic potential of AZ 628 while highlighting the need for careful monitoring of potential side effects related to VEGFR2 and other off-targets [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Montagut C, Sharma SV, Shioda T, McDermott U, Ulman M, Ulkus LE, Dias-Santagata D, Stubbs H, Lee DY, Singh A, Drew L, Haber DA, Settleman J. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma. Cancer Res. 2008 Jun 15;68(12):4853-61. doi: 10.1158/0008-5472.CAN-07-6787. PubMed PMID: 18559533; PubMed Central PMCID: PMC2692356.